molecular formula C9H20N2 B3301243 (1-Butylpyrrolidin-3-yl)methanamine CAS No. 90796-51-3

(1-Butylpyrrolidin-3-yl)methanamine

Cat. No.: B3301243
CAS No.: 90796-51-3
M. Wt: 156.27 g/mol
InChI Key: ZWQDCCSMHQUNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic chemistry. researchgate.net This structural motif is not only prevalent in a vast array of natural products, particularly alkaloids, but also serves as a fundamental component in the design and synthesis of numerous pharmaceuticals and biologically active compounds. researchgate.netnih.gov The significance of the pyrrolidine scaffold lies in its unique three-dimensional structure, which arises from the sp³-hybridized carbon atoms, allowing for the exploration of a wider chemical space compared to flat, aromatic systems. nih.gov This non-planar geometry is a key feature in the development of new synthetic molecules. nih.gov

The versatility of the pyrrolidine nucleus is further enhanced by the presence of a secondary amine, which imparts basicity to the scaffold. nih.gov This nitrogen atom also provides a prime location for chemical modifications, with a significant percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at this position. nih.gov The ability to introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of its chemical and physical properties, making it an invaluable tool in the synthesis of complex molecular architectures. nih.govenamine.net

The Role of Substituted Pyrrolidine Amines as Versatile Chemical Building Blocks

Substituted pyrrolidine amines, a class of compounds that includes (1-Butylpyrrolidin-3-yl)methanamine, are highly valued as versatile building blocks in organic synthesis. enamine.netmdpi.com The presence of both a pyrrolidine ring and an amine functional group provides multiple reactive sites for further chemical transformations. These compounds can undergo a variety of reactions, including N-alkylation, acylation, and condensation with carbonyl compounds, to generate a diverse range of more complex molecules. organic-chemistry.orgrsc.org

The strategic placement of substituents on the pyrrolidine ring can significantly influence the reactivity and stereochemistry of subsequent reactions. mdpi.com For instance, the introduction of a butyl group at the nitrogen atom, as in this compound, alters the steric and electronic properties of the molecule, which can be leveraged to achieve specific synthetic outcomes. rsc.org The aminomethyl group at the 3-position provides an additional point of functionalization, further expanding the synthetic utility of this class of compounds. The development of stereoselective synthesis methods for pyrrolidine derivatives is an area of intense research, as the chirality of these building blocks is often crucial for the biological activity of the final products. mdpi.comacs.org

Academic Research Focus and Scope Pertaining to this compound

Academic research on this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. While literature specifically detailing the synthesis and properties of this compound itself is somewhat limited, its structural motifs are present in various patented compounds and research intermediates. rsc.orgchiralen.com

The synthesis of related N-substituted pyrrolidin-3-yl)methanamine derivatives has been documented, often involving multi-step sequences starting from commercially available pyrrolidine precursors. rsc.orgresearchgate.net These synthetic routes typically involve the introduction of the butyl group onto the pyrrolidine nitrogen and the subsequent elaboration of a functional group at the 3-position to yield the desired aminomethyl moiety. The characterization of these compounds relies on standard analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org

The primary academic interest in this compound lies in its utility as a scaffold for the construction of novel chemical entities. Its bifunctional nature, possessing both a tertiary amine within the ring and a primary amine in the side chain, makes it an attractive starting material for combinatorial chemistry and the generation of compound libraries for screening purposes.

PropertyValueSource
Molecular FormulaC9H20N2 uni.lu
Molecular Weight156.27 g/mol chiralen.com
InChIKeyZWQDCCSMHQUNBC-UHFFFAOYSA-N uni.lu
SMILESCCCCN1CCC(C1)CN uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-butylpyrrolidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-3-5-11-6-4-9(7-10)8-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQDCCSMHQUNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90796-51-3
Record name (1-butylpyrrolidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Transformations and Reactivity of 1 Butylpyrrolidin 3 Yl Methanamine

Derivatization Strategies for Complex Molecular Assembly

The presence of two amine functionalities, a primary and a tertiary amine, in (1-Butylpyrrolidin-3-yl)methanamine, along with the pyrrolidine (B122466) scaffold, offers multiple sites for derivatization. This allows for the systematic construction of complex molecules with potential applications in medicinal chemistry and materials science.

A common strategy for the derivatization of the primary amine involves the use of a Boc protecting group (tert-butoxycarbonyl). This yields tert-butyl (1-butylpyrrolidin-3-yl)methylcarbamate, a more stable intermediate that can be used in further synthetic steps. sigmaaldrich.comnih.govsigmaaldrich.com The Boc-protected amine is less nucleophilic, which allows for selective reactions at other positions of the molecule.

The pyrrolidine ring itself is a key feature for building complex architectures. wikipedia.org The nitrogen atom of the pyrrolidine ring can be quaternized to form ammonium (B1175870) salts, which can alter the solubility and biological activity of the resulting compounds. Furthermore, the pyrrolidine ring can be a part of more complex heterocyclic systems. For example, reactions with dicarbonyl compounds can lead to the formation of fused ring systems. The reaction of 1-butyl-4-benzylidenepyrrolidine-2,3-diones with aromatic thiols and amines results in the formation of pyrrolo[c] Current time information in Bangalore, IN.rsc.orgbenzothiazepinones and other complex heterocyclic structures. rsc.org

The synthesis of various 1,3-disubstituted 5-oxopyrrolidine derivatives has been achieved, showcasing the utility of the pyrrolidine scaffold in generating diverse molecular frameworks. researchgate.net These derivatives can be further functionalized to create even more complex molecules. The development of one-pot synthesis methods for 1-butylpyrrolidine (B1265533) and its derivatives from simple starting materials like aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) provides an efficient route to these important building blocks. rsc.org

Starting Material Reagent(s) Product Reference(s)
This compoundDi-tert-butyl dicarbonate (B1257347) (Boc)₂Otert-Butyl (1-butylpyrrolidin-3-yl)methylcarbamate sigmaaldrich.comnih.govsigmaaldrich.com
1-Butyl-4-arylidenepyrrolidine-2,3-diones2-Aminobenzenethiol2-Butyl-4-arylpyrrolo[c] Current time information in Bangalore, IN.rsc.orgbenzothiazepin-1(2H)-ones rsc.org
1-Phenyl-5-oxopyrrolidine-3-carbohydrazideAromatic aldehydes1,3-Disubstituted 5-oxopyrrolidine derivatives researchgate.net
Aqueous ammonia and 1,4-butanediolCuNiPd/ZSM-5 catalyst1-Butylpyrrolidine and its derivatives rsc.org

Functional Group Interconversions on the Butyl Chain and Pyrrolidine Ring

Functional group interconversions (FGIs) are essential for modifying the properties and reactivity of this compound. These transformations can target either the N-butyl group or the pyrrolidine ring itself.

On the Butyl Chain:

While the butyl group is generally less reactive than the amine functionalities, it can undergo transformations under specific conditions. For instance, selective oxidation of the terminal methyl group could introduce a hydroxyl or carboxyl group, providing a new site for further derivatization. However, such transformations often require specialized reagents to avoid side reactions at the more reactive amine centers. Reactions involving butyl-lithium with iodoalkynes demonstrate the potential for carbon-carbon bond formation on alkyl chains, although this specific reaction has not been reported for this compound itself. rsc.org

On the Pyrrolidine Ring:

The pyrrolidine ring can undergo various transformations. wikipedia.org Ring-opening reactions, though challenging, can lead to linear amino alcohols or diamines. Conversely, ring-contraction methods have been developed for pyridine (B92270) rings, suggesting the possibility of analogous transformations for pyrrolidines under specific photochemical conditions, which could lead to novel azabicyclic structures. nih.gov

The carbonyl group in N-butyl-2-pyrrolidone, a related compound, can be a site for various reactions. nih.govsigmaaldrich.com Reduction of the amide to an amine would yield N-butylpyrrolidine. The conversion of alcohols to sulfonates and then to other functional groups like halides is a common strategy in organic synthesis and could be applied to hydroxylated derivatives of the pyrrolidine ring. ub.eduvanderbilt.edu

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones highlights the reactivity of the pyrrolidine ring and its potential for creating highly functionalized molecules. beilstein-journals.org The reaction mechanism often involves the nucleophilic attack of amines on the pyrrolidinone ring. beilstein-journals.org

Transformation Reagent(s)/Conditions Resulting Functional Group/Structure Reference(s)
Reduction of N-butyl-2-pyrrolidoneStrong reducing agents (e.g., LiAlH₄)N-butylpyrrolidine nih.gov
Alcohol to Sulfonate EsterSulfonyl chlorides (e.g., MsCl, TsCl)-OSO₂R ub.eduvanderbilt.edu
Sulfonate Ester to HalideNaX (X = Cl, Br, I)-X ub.eduvanderbilt.edu
Ring Contraction of PyridinesSilylborane, photochemically promoted2-Azabicyclo[3.1.0]hex-3-ene skeleton nih.gov
Reaction of 3-pyrrolin-2-one with aminesAliphatic aminesSubstituted pyrrolidinones beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 1 Butylpyrrolidin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (1-Butylpyrrolidin-3-yl)methanamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals and to understand the compound's conformational dynamics.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (the relative number of protons).

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. rsc.org Since the natural abundance of ¹³C is low, the spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. uobasrah.edu.iq The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., alkyl, attached to a heteroatom).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.

Conformational Analysis: The pyrrolidine (B122466) ring can adopt various conformations, often described as envelope or twist forms. The coupling constants observed in the ¹H NMR spectrum, along with data from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide insights into the preferred conformation and the spatial relationships between protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl-CH₃ ~0.9 (t) ~14.0
Butyl-CH₂ ~1.3 (m) ~20.5
Butyl-CH₂ ~1.5 (m) ~29.0
N-CH₂ (Butyl) ~2.4 (t) ~58.0
Pyrrolidine-CH₂ (C2) ~2.2-2.8 (m) ~54.0
Pyrrolidine-CH (C3) ~2.0-2.5 (m) ~40.0
Pyrrolidine-CH₂ (C4) ~1.6-2.0 (m) ~30.0
Pyrrolidine-CH₂ (C5) ~2.2-2.8 (m) ~56.0
Aminomethyl-CH₂ ~2.7 (d) ~46.0

Note: These are approximate values and can vary based on the solvent and other experimental conditions. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, m=multiplet).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm).

The molecular formula of this compound is C₉H₂₀N₂. uni.lu The calculated monoisotopic mass is 156.1626 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula.

Fragmentation Analysis: In addition to the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), the mass spectrum will show a series of fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of a butyl radical or other alkyl fragments.

Ring cleavage: The pyrrolidine ring can undergo fragmentation, leading to characteristic lower mass ions.

Loss of the aminomethyl group: Cleavage of the bond between the pyrrolidine ring and the aminomethyl group.

Table 2: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₉H₂₁N₂⁺ 157.1699
[M+Na]⁺ C₉H₂₀N₂Na⁺ 179.1518

m/z = mass-to-charge ratio

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine and alkyl groups.

N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of a secondary amine within the pyrrolidine ring might show a weaker N-H stretch if it were not N-substituted. However, in this N-butylated compound, this will be absent.

C-H Stretching: The stretching vibrations of the C-H bonds in the butyl group and the pyrrolidine ring will appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the region of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of both the primary and tertiary amines will be observed in the fingerprint region, typically between 1000-1250 cm⁻¹.

The absence of certain bands, such as a carbonyl (C=O) stretch around 1700 cm⁻¹, can also be used to confirm the structure. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3300-3500
Primary Amine (R-NH₂) N-H Bend (scissoring) 1590-1650
Alkyl (C-H) C-H Stretch 2850-3000

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, which is a chiral molecule due to the stereocenter at the C3 position of the pyrrolidine ring, X-ray crystallography of a suitable crystalline derivative would be the gold standard for determining its absolute configuration (R or S). Often, the free amine may be an oil; in such cases, forming a salt (e.g., a hydrochloride or tartrate salt) can induce crystallization.

The resulting crystal structure would confirm the connectivity established by NMR and also provide detailed information about the conformation of the pyrrolidine ring and the butyl group in the solid state. Intermolecular interactions, such as hydrogen bonding involving the primary amine, would also be elucidated.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity and Diastereomeric Ratio Assessment

Since this compound is chiral, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. nih.govgcms.cz Once a suitable method is established, it can be used to:

Determine the enantiomeric excess (ee) of a sample.

Monitor the progress of an asymmetric synthesis.

Prepare enantiomerically pure samples through preparative chiral chromatography.

If the molecule were to have more than one stereocenter, chiral chromatography would also be crucial for separating and quantifying the diastereomers.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-(1-Butylpyrrolidin-3-yl)methanamine

Computational and Theoretical Investigations of 1 Butylpyrrolidin 3 Yl Methanamine

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like (1-Butylpyrrolidin-3-yl)methanamine. This molecule possesses several rotatable bonds and a non-planar ring, leading to a complex potential energy surface with multiple local energy minima, each corresponding to a stable conformer.

Molecular mechanics (MM) methods, such as the MM4 force field, offer a computationally efficient way to explore the vast conformational space of such molecules. nih.gov These methods model atoms as spheres and bonds as springs, allowing for the rapid calculation of energies for a large number of conformations. researchgate.net For this compound, key conformational variables would include:

N-Butyl Group Rotation: The butyl group attached to the nitrogen atom has three rotatable carbon-carbon single bonds, leading to various gauche and anti conformers.

Aminomethyl Group Rotation: The bond connecting the aminomethyl group to the pyrrolidinyl ring is also rotatable.

Once a set of low-energy conformers is identified using molecular mechanics, their geometries and relative energies can be refined using more accurate but computationally intensive quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2). acs.orgnih.gov Studies on similar pyrrolidine (B122466) systems have shown that DFT methods, when used with sufficiently large basis sets, can accurately predict the relative stabilities of different conformers, such as those with axial versus equatorial substituents. acs.org

A hypothetical conformational analysis would likely identify several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's average properties and behavior.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPyrrolidine PuckerButyl Group ConformationAminomethyl OrientationRelative Energy (kcal/mol)
1Envelope (C4-endo)anti-antipseudo-equatorial0.00
2Twist (C3-exo, C4-endo)anti-antipseudo-equatorial0.45
3Envelope (C4-endo)gauche-antipseudo-equatorial0.85
4Envelope (C4-endo)anti-antipseudo-axial1.50

Note: This table is illustrative and presents plausible hypothetical data for the most stable conformers.

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. lsbu.ac.uk Such calculations provide insights into molecular properties and reactivity that are not directly accessible through experimental means alone. For this compound, a DFT analysis could elucidate several key electronic features.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this diamine, the HOMO would likely be localized on the nitrogen atoms due to their lone pairs of electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wavefun.com In this compound, the MEP would show negative potential around the two nitrogen atoms and positive potential around the amine and aliphatic hydrogens.

Atomic Charges: Population analysis methods can be used to calculate the partial atomic charges on each atom, offering a quantitative measure of the charge distribution and bond polarities within the molecule.

These electronic properties are crucial for predicting how the molecule will interact with other chemical species, making DFT an invaluable tool for understanding its reactivity in various chemical environments.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValueDescription
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy+1.5 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment1.8 DQuantifies the overall polarity of the molecule.
MEP Minimum-45 kcal/molLocated near the nitrogen atoms, indicating the most likely site for protonation.

Note: This table contains hypothetical data based on typical values for similar aliphatic amines.

Reaction Mechanism Elucidation for Synthetic Pathways involving this compound

Computational chemistry can be used to model the reaction mechanisms of synthetic pathways, providing detailed insights into the energetics and feasibility of different routes. rsc.org A plausible synthesis for this compound involves the N-alkylation of a suitable pyrrolidine precursor, such as 3-(aminomethyl)pyrrolidine, with a butyl-containing electrophile like 1-bromobutane.

Quantum chemical methods, particularly DFT, can be employed to map out the potential energy surface for the reaction. researchgate.net This involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, any intermediates, and transition states.

Calculating Energies: Determining the electronic energies of all stationary points on the reaction coordinate.

Locating Transition States: Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction. This is often confirmed by frequency calculations, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Energy Profile for the N-Butylation of 3-(Aminomethyl)pyrrolidine

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants3-(Aminomethyl)pyrrolidine + 1-Bromobutane0.0
Transition State (TS)SN2 transition state for N-butylation+22.5
ProductsThis compound + HBr-10.8

Note: This table presents a hypothetical but chemically reasonable energy profile for the specified reaction.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and allowing the system to evolve over a period ranging from nanoseconds to microseconds. bioinformaticsreview.com Such simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations identified through static calculations. This includes the rate of ring puckering and the rotation of the side chains.

Solvent Interactions: The formation and breaking of hydrogen bonds between the amine groups and solvent molecules. The simulation can provide detailed information on the structure of the solvent shell around the molecule.

Flexibility and Intramolecular Motion: Quantifying the movement of different parts of the molecule, such as the flexible butyl chain, through metrics like root-mean-square fluctuation (RMSF) of atomic positions.

MD simulations are particularly useful for understanding properties that depend on the dynamic ensemble of structures rather than a single, static conformation.

Table 4: Information Obtainable from a Molecular Dynamics Simulation of this compound

Simulation OutputInformation Gained
Trajectory AnalysisVisualization of molecular motion and conformational changes over time.
Radial Distribution Functions (RDFs)Describes the probability of finding solvent molecules at a certain distance from the amine groups.
Hydrogen Bond AnalysisQuantifies the number and lifetime of hydrogen bonds with the solvent.
Root-Mean-Square Fluctuation (RMSF)Identifies the most flexible and rigid regions of the molecule.

Note: This table summarizes the types of insights that can be derived from a typical MD simulation.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of molecules to their physical, chemical, or biological properties. youtube.com The goal of QSPR is to develop a mathematical equation that can predict a specific property for new or untested compounds based on calculated structural features called "molecular descriptors." nih.gov

For a series of related compounds, such as N-alkylated (pyrrolidin-3-yl)methanamines, a QSPR model could be developed to predict properties relevant to synthesis or reactivity, such as boiling point, solubility, or chromatographic retention time. koreascience.krlibretexts.org The process involves:

Data Set Collection: Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to find the best correlation between a subset of descriptors and the experimental property.

Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model development.

A hypothetical QSPR study on a series of N-alkyl (pyrrolidin-3-yl)methanamines might find that the boiling point is strongly correlated with the molecular weight and a descriptor related to intermolecular hydrogen bonding capacity.

Table 5: Hypothetical Data for a QSPR Model Predicting Boiling Point (°C)

CompoundAlkyl GroupMolecular Weight ( g/mol )H-Bond Donor CountPredicted BP (°C)
(Pyrrolidin-3-yl)methanamine-H100.163165
(1-Methylpyrrolidin-3-yl)methanamine-CH₃114.192178
(1-Ethylpyrrolidin-3-yl)methanamine-C₂H₅128.222192
(1-Propylpyrrolidin-3-yl)methanamine-C₃H₇142.242205
This compound-C₄H₉156.272218

Note: This table presents a simplified, hypothetical QSPR model for illustrative purposes. Real QSPR models often involve more complex descriptors and statistical methods.

Applications of 1 Butylpyrrolidin 3 Yl Methanamine in Enabling Chemical Research

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (1-Butylpyrrolidin-3-yl)methanamine, arising from the stereocenter at the 3-position of the pyrrolidine (B122466) ring, makes it a valuable chiral building block in asymmetric synthesis. enamine.net Chiral building blocks are essential for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. nih.gov The demand for such enantiomerically pure compounds has driven the development of synthetic strategies that utilize chiral starting materials like this compound to introduce stereochemistry into target molecules. nih.gov

The synthesis of complex chiral molecules often involves the use of asymmetric synthesis techniques, including the use of chiral catalysts and the incorporation of chiral building blocks. nih.gov The pyrrolidine scaffold is a common feature in many biologically active natural products and pharmaceutical compounds. acs.org The ability to introduce a substituted pyrrolidine ring with a defined stereochemistry is therefore a significant advantage in the synthesis of these complex targets.

For instance, the asymmetric intramolecular Michael reaction is a powerful method for constructing chiral pyrrolidine and piperidine (B6355638) derivatives, which serve as versatile building blocks for alkaloid synthesis. rsc.org While this specific example does not directly use this compound, it highlights the importance of chiral pyrrolidine derivatives in constructing complex molecular frameworks. The presence of both a nucleophilic amine and a chiral center in this compound allows for its incorporation into various synthetic schemes to generate enantiomerically enriched products.

The development of new drugs increasingly relies on the use of chiral building blocks to optimize the interaction of a drug molecule with its biological target. enamine.net The availability of optically pure building blocks like the enantiomers of this compound is therefore crucial for medicinal chemistry programs.

In the Development of Novel Organocatalysts and Ligands for Metal Catalysis

The structural features of this compound make it an attractive scaffold for the development of novel organocatalysts and ligands for metal-catalyzed reactions. The pyrrolidine motif is a cornerstone in the design of many successful catalysts due to its conformational rigidity and the predictable stereochemical environment it provides. mdpi.com

Design Principles for Pyrrolidine-Based Catalysts

The design of effective pyrrolidine-based catalysts hinges on several key principles. The pyrrolidine ring acts as a rigid scaffold that positions catalytic groups in a well-defined spatial arrangement, which is crucial for achieving high stereoselectivity. mdpi.com Modifications to the pyrrolidine ring, such as the introduction of substituents, can fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. mdpi.com

For example, in organocatalysis, the secondary amine of the pyrrolidine ring can form an enamine or iminium ion intermediate with a substrate, while other functional groups on the ring can direct the approach of a second reactant, leading to a stereoselective transformation. mdpi.com The distance and orientation between the amine and other directing groups are critical for optimal catalytic performance. mdpi.com Quantum chemical methods have been employed to understand and predict the performance of tertiary amine catalysts, with pyrrolidine derivatives showing promise as highly active and stable catalysts. researchgate.net

Catalytic Applications in Stereoselective Organic Transformations

Pyrrolidine-based organocatalysts have been successfully applied in a wide range of stereoselective organic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. mdpi.comrsc.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds with control over the stereochemistry.

The use of chiral pyrrolidine derivatives as catalysts allows for the synthesis of enantiomerically enriched products from achiral starting materials. For example, a novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has been designed and shown to be effective in the asymmetric Michael addition for the construction of all-carbon quaternary centers, achieving high enantioselectivity. rsc.org

Furthermore, the development of heterogeneous catalysts based on pyrrolidine moieties supported on porous organic polymers (POPs) offers advantages in terms of catalyst recovery and reuse. csic.es These materials have shown high efficiency in reactions such as the formation of nitrones and in C-C bond-forming reactions like Knoevenagel and aldol condensations. csic.es The anchoring of the pyrrolidine moiety through the C3 position, as is the case in this compound, can improve the accessibility of the reactive center and enhance catalytic activity. csic.es

As a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov this compound serves as a valuable intermediate in the synthesis of more complex heterocyclic scaffolds, leveraging the reactivity of its primary and secondary amine functionalities. The pyrrolidine ring itself is a key structural motif in many bioactive molecules. nih.gov

The synthesis of complex molecules often involves the stepwise construction of different ring systems. The aminomethyl group of this compound can be used as a handle to introduce the pyrrolidine ring into a larger molecular framework or to build additional heterocyclic rings onto the pyrrolidine core. For instance, the reaction of an amine with other functional groups can lead to the formation of pyrimidines, imidazoles, or other nitrogen-containing heterocycles.

One-pot synthesis methods are often employed to efficiently construct complex heterocyclic systems. rsc.orgresearchgate.net For example, a one-pot method for the synthesis of 1-butylpyrrolidine (B1265533) from ammonia (B1221849) and 1,4-butanediol (B3395766) has been developed, demonstrating the feasibility of constructing the core pyrrolidine structure in an efficient manner. rsc.org The subsequent functionalization of such a core, or the use of pre-functionalized building blocks like this compound, allows for the rapid generation of diverse heterocyclic compounds.

The development of stereoselective syntheses of key intermediates is crucial for the preparation of complex drug candidates. For example, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, has been reported. researchgate.netucsb.edu This highlights the importance of having access to well-defined chiral pyrrolidine intermediates for the synthesis of complex pharmaceuticals.

Utilization in the Creation of Diverse Compound Libraries for Chemical Screening

The generation of diverse compound libraries is a cornerstone of modern drug discovery. chemdiv.com These libraries are screened against biological targets to identify hit compounds that can be further optimized into lead candidates. The use of versatile building blocks like this compound is crucial for the efficient construction of these libraries.

The structural features of this compound, including its chiral center and multiple points for diversification (the primary amine, the secondary amine, and the butyl group), allow for the creation of a wide range of structurally diverse molecules. By reacting the primary amine with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, and by modifying the secondary amine through alkylation or acylation, a large number of derivatives can be rapidly synthesized.

The pyrrolidine scaffold is a common feature in many known drugs, making it a desirable core structure for inclusion in screening libraries. nih.gov The inclusion of sp3-rich scaffolds like the pyrrolidine ring can lead to compounds with improved physicochemical properties and better three-dimensional diversity, which can be advantageous for binding to complex biological targets. nih.gov

Chemical companies that specialize in providing building blocks for drug discovery offer a wide range of chiral and non-chiral pyrrolidine derivatives, underscoring their importance in the generation of screening libraries. enamine.netlab-chemicals.com The availability of such building blocks facilitates the exploration of chemical space around a particular scaffold and increases the chances of identifying novel bioactive compounds.

Potential in Materials Chemistry Research (e.g., polymer synthesis via coordination chemistry)

The application of pyrrolidine derivatives extends beyond medicinal chemistry into the realm of materials science. The coordinating ability of the amine functional groups in this compound suggests its potential use in the synthesis of coordination polymers and other advanced materials. bldpharm.com

Coordination polymers are formed by the self-assembly of metal ions and organic ligands. The nitrogen atoms of the primary and secondary amines in this compound can act as donor atoms, coordinating to metal centers to form extended one-, two-, or three-dimensional networks. The structure and properties of these coordination polymers can be tuned by varying the metal ion, the organic ligand, and the reaction conditions.

Furthermore, pyrrolidine-based structures have been incorporated into porous organic polymers (POPs) for applications in heterogeneous catalysis. csic.es These materials combine the catalytic activity of the pyrrolidine moiety with the high surface area and stability of the polymer support. The butyl group on the nitrogen of this compound could influence the solubility and processing properties of such polymers.

Future Research Directions and Emerging Avenues for 1 Butylpyrrolidin 3 Yl Methanamine

Development of More Efficient and Sustainable Synthetic Routes

While (1-Butylpyrrolidin-3-yl)methanamine is commercially available, the development of more efficient and sustainable synthetic routes remains a critical area of research. bldpharm.com Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should focus on the development of catalytic and environmentally benign methodologies.

One promising approach is the one-pot synthesis from readily available starting materials. For instance, a one-pot method for the synthesis of 1-butylpyrrolidine (B1265533) from 1,4-butanediol (B3395766) and aqueous ammonia (B1221849) over a heterogeneous catalyst has been reported. rsc.org Adapting this methodology to incorporate the methanamine group at the 3-position, possibly through the use of a suitably functionalized C4 building block, could provide a more direct and atom-economical route.

Furthermore, the exploration of catalytic C-H amination reactions could offer a novel and efficient way to construct the pyrrolidine (B122466) ring or introduce the aminomethyl group. Recent advances in transition-metal catalysis and biocatalysis for C-H functionalization present exciting opportunities for developing more sustainable synthetic pathways. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
One-Pot Synthesis from Dienes and Amines Atom economy, reduced waste, fewer purification steps.Control of regioselectivity and stereoselectivity.
Catalytic C-H Amination High efficiency, use of simple starting materials.Catalyst development, substrate scope, and selectivity.
Biocatalytic Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity. nih.gov
Flow Chemistry Synthesis Improved safety, scalability, and process control. thieme-connect.dechimia.chInitial setup costs, potential for clogging with solid byproducts.

Exploration of Novel Reactivity Modes and Chemical Transformations

The presence of both a secondary amine within the pyrrolidine ring and a primary amine in the side chain makes this compound a versatile building block for a wide range of chemical transformations. Future research should aim to explore novel reactivity modes that leverage these dual functionalities.

Selective functionalization of either the endocyclic or exocyclic amine would allow for the synthesis of diverse derivatives. For example, the secondary amine could be engaged in transition-metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents, while the primary amine could be used as a handle for amide bond formation, reductive amination, or the construction of more complex nitrogen-containing heterocycles.

Furthermore, the pyrrolidine ring itself can undergo various transformations. Ring-opening reactions could provide access to linear amino alcohols, while ring-expansion strategies could lead to the formation of larger heterocyclic systems. The development of stereoselective reactions that control the configuration of the chiral center at the 3-position is also a significant area for future investigation. researchgate.netnih.gov

Advanced Methodologies for Chiral Resolution and Separation

This compound is a chiral compound, and its enantiomers are likely to exhibit different biological activities. Therefore, the development of efficient methods for the preparation of enantiomerically pure forms is of paramount importance. nih.govnih.gov

Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a well-established technique that could be applied. google.com However, this method can be time-consuming and may require significant optimization.

More advanced methodologies such as chiral chromatography, either on a preparative scale or using simulated moving bed (SMB) technology, could offer a more efficient and scalable approach to separate the enantiomers. nih.gov Additionally, enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, presents a green and highly selective alternative. nih.gov The development of specific enzymes or chiral selectors for the resolution of this compound would be a valuable contribution.

Table 2: Chiral Resolution Techniques

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of separable diastereomeric salts with a chiral acid or base. google.comWell-established, can be cost-effective.Can be labor-intensive, may require extensive screening of resolving agents.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. nih.govHigh purity, applicable to a wide range of compounds.Higher cost of chiral stationary phases, may require specialized equipment.
Enzymatic Kinetic Resolution Selective enzymatic reaction of one enantiomer. nih.govHigh enantioselectivity, mild conditions.Enzyme stability and cost, requires a suitable enzyme.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. rsc.orgresearchgate.net By leveraging robotic systems and microfluidic technologies, large libraries of derivatives can be rapidly synthesized and screened for desired properties. purdue.edu

Automated platforms can be used to explore a wide range of reaction conditions for the synthesis and functionalization of the pyrrolidine scaffold, accelerating the discovery of new reactions and optimizing existing ones. researchgate.net For example, a library of different aldehydes could be reacted with the primary amine of this compound in a parallel fashion to generate a diverse set of imines or secondary amines after reduction.

High-throughput screening of these libraries against various biological targets or for specific material properties could rapidly identify lead compounds for further development in areas such as drug discovery or materials science. nih.govpurdue.edu

Design of Next-Generation Pyrrolidine-Based Scaffolds for Advanced Chemical Applications

The unique structural features of this compound can be used as a starting point for the design of novel and more complex pyrrolidine-based scaffolds with advanced chemical applications. thieme-connect.de The ability to selectively functionalize the two amine groups allows for the construction of three-dimensional molecular architectures that are not easily accessible by other means.

For example, the primary amine could be used as an anchor point to attach the scaffold to a solid support for use in solid-phase synthesis or as a catalytic platform. The secondary amine could then be used to introduce further diversity. This could lead to the development of new chiral ligands for asymmetric catalysis or novel building blocks for the synthesis of complex natural products and pharmaceuticals.

Furthermore, the incorporation of the this compound scaffold into larger molecular frameworks could lead to the development of new materials with tailored properties, such as polymers with specific recognition capabilities or functional coatings. The design of such next-generation scaffolds will require a combination of computational modeling and synthetic chemistry to predict and realize their potential applications. thieme-connect.de

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR to confirm the presence of the butyl chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the 3D structure .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+ at m/z 156.2 .

How do modifications to the butyl substituent or pyrrolidine ring affect the compound's receptor binding affinity and selectivity?

Q. Advanced Research Focus

  • Butyl Chain Modifications : Lengthening to pentyl or branching (e.g., tert-butyl) increases lipophilicity (Log P), enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Pyrrolidine Ring Fluorination : Introduces electronegativity, altering hydrogen-bonding interactions with targets (e.g., serotonin receptors) .
  • SAR Studies : Replace the butyl group with benzyl (as in ) or methyl groups to assess steric and electronic effects on binding. Competitive binding assays (IC50 values) and molecular docking validate changes .

What in silico approaches are validated for predicting the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

  • Physicochemical Predictions : Tools like Molinspiration calculate Log P, polar surface area, and solubility .
  • Metabolic Stability : BKMS_METABOLIC database predicts Phase I/II metabolism sites (e.g., CYP450 oxidation of the butyl chain) .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., dopamine receptors), prioritizing derivatives with high binding scores .

How should researchers address discrepancies in reported biological activities of this compound across different studies?

Q. Advanced Research Focus

  • Experimental Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO), assay buffers, and compound purity (>95% by HPLC) .
  • Meta-Analysis : Pool data from PubChem and ECHA to identify trends (e.g., higher activity in neural vs. peripheral tissues) .
  • Control Variables : Test under identical pH, temperature, and solvent conditions to isolate confounding factors .

What solvent systems and chromatographic methods are optimal for purifying this compound while maintaining stability?

Q. Basic Research Focus

  • Solvent Compatibility : Use aprotic solvents (DMF, THF) to prevent amine protonation; avoid chlorinated solvents due to potential SN2 reactions .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation (>99%) .
  • Stability Testing : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to establish shelf-life .

Which enzymatic assays or receptor binding studies are most informative for elucidating the mechanism of action of this compound?

Q. Advanced Research Focus

  • Radioligand Displacement Assays : Measure affinity for GPCRs (e.g., α2-adrenergic receptors) using [3H]-clonidine as a competitor .
  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays with kynuramine as a substrate .
  • Functional cAMP Assays : Quantify Gαs/i-coupled receptor activation in transfected cells .

How does the stereochemistry at the pyrrolidine ring influence the compound's metabolic pathways and toxicity profile?

Q. Advanced Research Focus

  • Enantiomer-Specific Metabolism : Chiral HPLC separates R/S isomers; CYP3A4 preferentially oxidizes the R-configuration .
  • Toxicity Screening : Compare LD50 values in murine models for each enantiomer. The S-form may exhibit higher neurotoxicity due to enhanced membrane permeability .
  • Metabolite Identification : LC-HRMS identifies stereospecific metabolites (e.g., N-oxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Butylpyrrolidin-3-yl)methanamine
Reactant of Route 2
(1-Butylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.